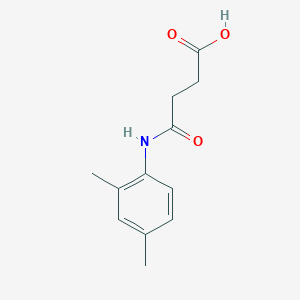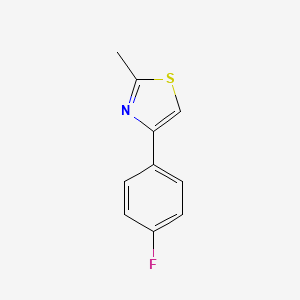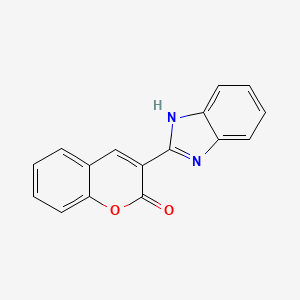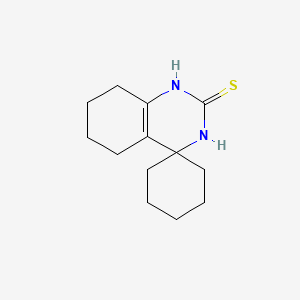
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid, commonly known as DMOPO, is a synthetic acid that is used in a variety of laboratory experiments, such as in the synthesis of peptides and proteins, in the study of enzyme kinetics, and in the study of drug metabolism. It has been used extensively as a reagent in organic synthesis and has been found to be a useful tool in the study of biochemical and physiological processes.
科学的研究の応用
Antileishmanial and Antimalarial Applications
Specific Scientific Field
Pharmacology and Therapeutics
Summary of the Application
Pyrazole-bearing compounds, such as “5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid”, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Methods of Application or Experimental Procedures
The target hydrazine-coupled pyrazole derivatives were synthesized by employing nucleophilic addition–elimination reaction of intermediates with different hydrazine derivatives .
Results or Outcomes
The result revealed that compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047). The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Anti-Tumor Applications
Specific Scientific Field
Oncology
Summary of the Application
The “5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid” and its derivatives have shown promising anti-tumor activities against both liver carcinoma (HepG2) and lung carcinoma (A549) cell lines .
Methods of Application or Experimental Procedures
The component 1 and 1,3-diphenylpropane-1,3-dione interacted resulting in pyrazole derivative 3 when ethanol or acetic acid were supplied. However, when the substance 1 interacted in ethanol with either 2 or acetyl acetone 5, using the catalytic proportion of triethylamine offered, it yielded compounds 4 and 6 respectively .
Results or Outcomes
The cytotoxic activities of the synthesized chemicals were assessed against two carcinoma cell lines, and compared to the standard drug Cisplatin using the colorimetric MTT assay. Furthermore, the results revealed that chemical 17 was the most active against the liver and lung carcinoma cell lines giving potent IC50 value of 5.35 and 8.74 μM, respectively, compared with reference drug cisplatin (3.78 and 6.39 μM) .
特性
IUPAC Name |
5-(3,5-dimethylpyrazol-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-6-8(2)12(11-7)9(13)4-3-5-10(14)15/h6H,3-5H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQHQQWOZKUOLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)CCCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-oxopentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(4-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1298765.png)




